

YNT-185: A Selective Orexin 2 Receptor Agonist for Narcolepsy

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Compound of Interest

Compound Name: Ynt-185

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness, cataplexy, and disrupted sleep-wake cycles.[1] The underlying cause of narcolepsy type 1 is a significant loss of neurons that produce orexins (also known as hypocretins), which are neuropeptides crucial for maintaining wakefulness.[2][3] The orexin system consists of two G-protein coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R), which are activated by the endogenous ligands orexin-A and orexin-B.[4][5] While orexin-A binds to both receptors with high affinity, orexin-B shows a preference for OX2R.[5] The loss of orexin signaling, particularly through the OX2R, is strongly implicated in the pathophysiology of narcolepsy.[6][7]

This has spurred the development of orexin receptor agonists as a potential therapeutic strategy. **YNT-185** is a potent, non-peptide, and selective OX2R agonist that has demonstrated efficacy in preclinical models of narcolepsy.[3][8] This technical guide provides a comprehensive overview of **YNT-185**, its role in the orexin signaling pathway, its pharmacological properties, and the key experimental methodologies used in its characterization.

Orexin Signaling Pathways

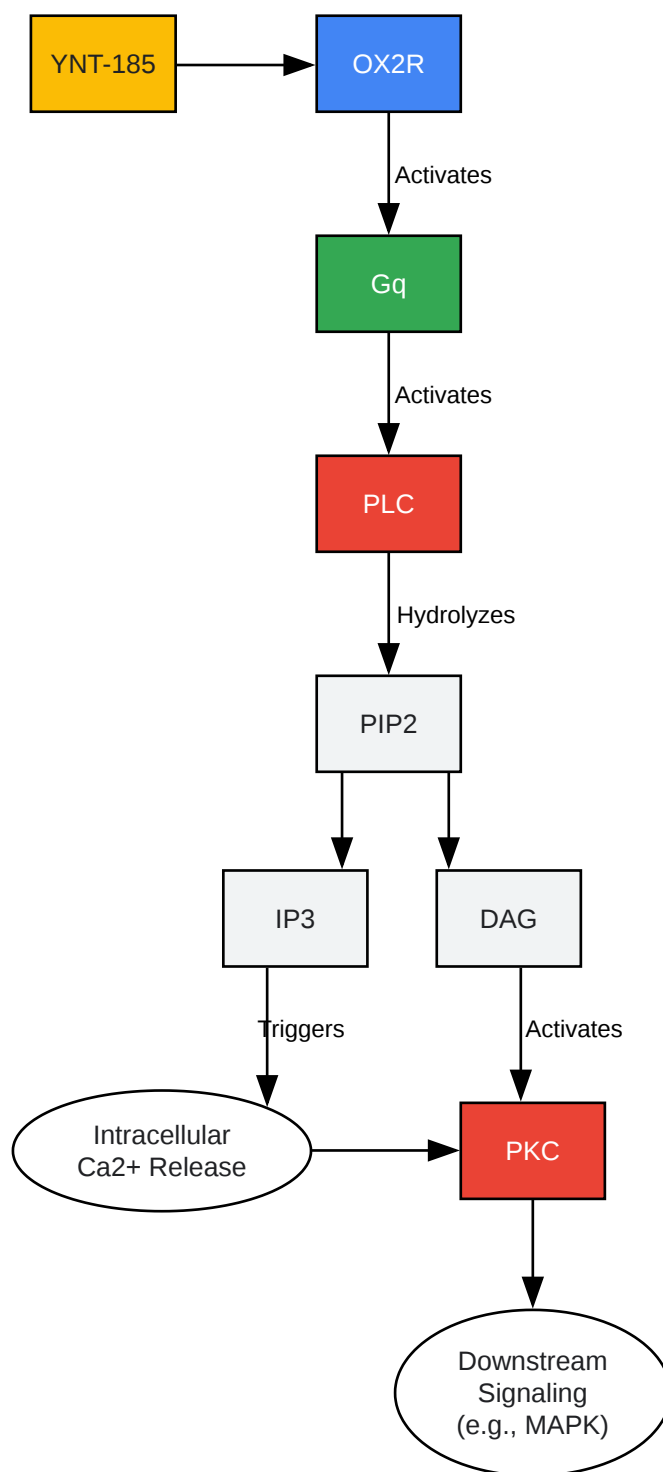
Orexin receptors are coupled to multiple G-protein subtypes, including Gq/11, Gi/o, and Gs, leading to the activation of diverse downstream signaling cascades.[9][10] The activation of these pathways is cell-type and context-dependent.[4][5]

A primary signaling pathway for both OX1R and OX2R involves coupling to Gq proteins, which activates phospholipase C (PLC).[4][10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, a hallmark of orexin receptor activation.[4][5] DAG, in conjunction with Ca²⁺, activates protein kinase C (PKC).[10]

Orexin receptors can also couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[9] Conversely, coupling to Gs proteins can stimulate adenylyl cyclase and increase cAMP.[9]

Downstream of these initial events, orexin signaling can modulate various kinase cascades, including the mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and p38-MAPK, as well as the PI3K/Akt and mTORC1 pathways.[9][10][11] Additionally, orexin receptors interact with β -arrestins, which can mediate G-protein-independent signaling and receptor internalization.[4][5]

YNT-185, as a selective OX2R agonist, is expected to primarily activate the signaling cascades downstream of OX2R. This includes the robust mobilization of intracellular calcium, which has been experimentally verified.[6][12]



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YNT-185 activating the OX2R-Gq pathway.

Pharmacological Data of YNT-185

YNT-185 is characterized by its high potency and selectivity for the human orexin 2 receptor. The following table summarizes its key pharmacological parameters.

Parameter	Receptor	Value	Cell Line	Reference
EC50	hOX2R	28 nM	CHO	[6]
EC50	hOX1R	2.75 μ M	CHO	[8][13]
Selectivity	OX1R/OX2R	~100-fold	CHO	[6]

Experimental Protocols

The characterization of **YNT-185** involved a series of in vitro and in vivo experiments to determine its mechanism of action, potency, selectivity, and therapeutic efficacy.

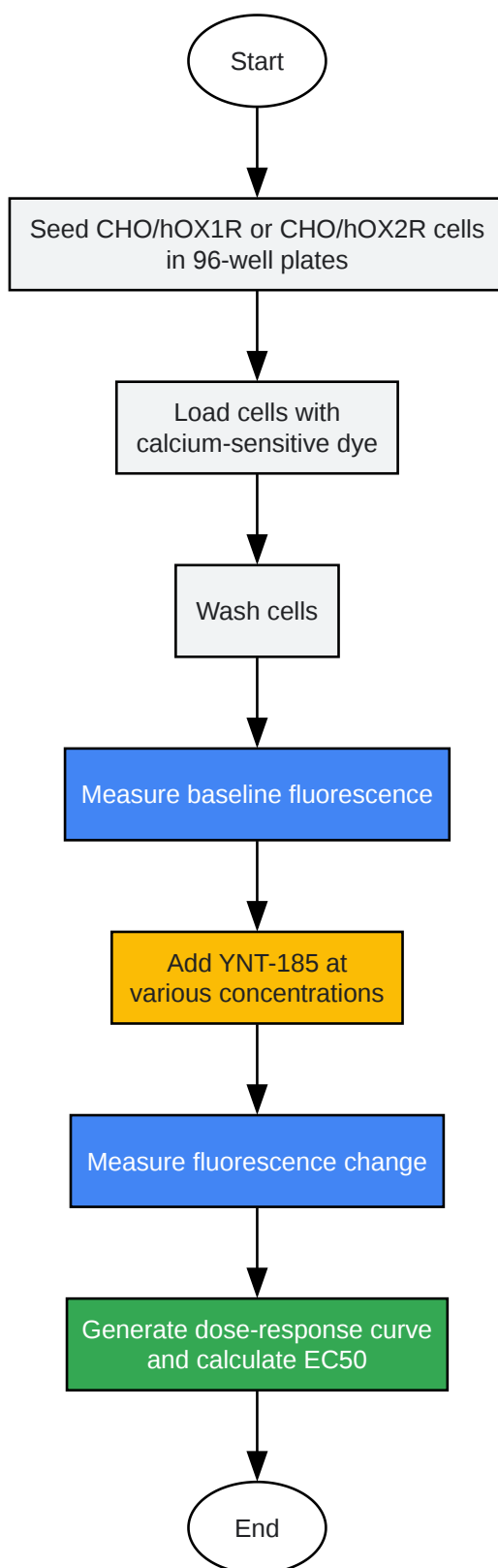
In Vitro Characterization

1. Intracellular Calcium Mobilization Assay

This assay is fundamental to assessing the agonist activity of compounds targeting Gq-coupled receptors like OX2R.

- Objective: To determine the potency (EC50) of **YNT-185** in activating human OX1R and OX2R.
- Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R (CHO/hOX1R) or human OX2R (CHO/hOX2R).[6]
- Methodology:
 - Cells are seeded in 96-well plates and cultured to confluency.
 - The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.
 - After an incubation period to allow for dye uptake and de-esterification, the cells are washed.

- A baseline fluorescence reading is taken using a fluorescence plate reader.
- **YNT-185** is added at various concentrations to the wells.
- The change in fluorescence, corresponding to the increase in intracellular calcium concentration, is measured over time.
- The peak fluorescence response at each concentration is used to generate a dose-response curve and calculate the EC50 value.^[6]



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Workflow for intracellular calcium mobilization assay.

In Vivo Evaluation

1. Sleep/Wake State Analysis in Mice

Electroencephalography (EEG) and electromyography (EMG) are used to monitor the sleep/wake states of mice following the administration of **YNT-185**.

- Objective: To assess the effect of **YNT-185** on wakefulness and sleep architecture in wild-type and narcoleptic mouse models.[\[6\]](#)
- Animal Models: Wild-type mice and orexin-deficient or orexin neuron-ablated mouse models of narcolepsy.[\[3\]](#)[\[6\]](#)
- Methodology:
 - Mice are surgically implanted with EEG and EMG electrodes for chronic recording.
 - After a recovery period, the mice are habituated to the recording chamber.
 - **YNT-185** or vehicle is administered via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection.[\[6\]](#)[\[13\]](#)
 - EEG and EMG signals are continuously recorded for a defined period (e.g., 3-24 hours).
 - The recorded data is scored into different sleep/wake stages (wakefulness, NREM sleep, REM sleep) based on the EEG and EMG patterns.
 - The duration and transitions between these stages are quantified and compared between the **YNT-185** and vehicle-treated groups.[\[6\]](#)

2. Cataplexy-Like Episode (CLE) Assessment in Mice

This experiment evaluates the ability of **YNT-185** to suppress cataplexy, a key symptom of narcolepsy.

- Objective: To determine the efficacy of **YNT-185** in reducing the frequency and duration of CLEs in narcoleptic mice.[\[3\]](#)

- Animal Models: Orexin knockout or orexin neuron-ablated mice.[3]
- Methodology:
 - Narcoleptic mice are placed in a recording chamber and their behavior is video-recorded simultaneously with EEG/EMG monitoring.
 - CLEs are identified by behavioral arrests (sudden immobility) accompanied by a high-theta EEG power and low EMG activity.
 - **YNT-185** or vehicle is administered, and the number and duration of CLEs are quantified over a specific time period.
 - The effect of **YNT-185** on CLEs is compared to the vehicle control.[3]

Conclusion

YNT-185 is a promising, selective OX2R agonist that has demonstrated the potential to correct the underlying orexin deficiency in narcolepsy. Its ability to promote wakefulness and suppress cataplexy-like episodes in preclinical models provides a strong rationale for its further development as a novel therapeutic for narcolepsy and potentially other disorders of excessive sleepiness.[1][3][6] The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of **YNT-185** and other orexin receptor modulators.

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